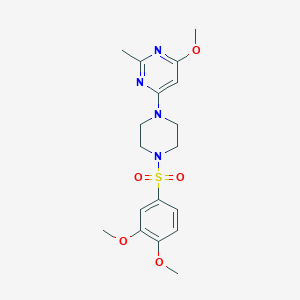

4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine

Description

4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is a pyrimidine-based heterocyclic compound featuring a piperazine ring substituted with a 3,4-dimethoxyphenylsulfonyl group and a 6-methoxy-2-methylpyrimidine moiety.

Properties

IUPAC Name |

4-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O5S/c1-13-19-17(12-18(20-13)27-4)21-7-9-22(10-8-21)28(23,24)14-5-6-15(25-2)16(11-14)26-3/h5-6,11-12H,7-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMDIPZTUQQJKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained from commercial sources.

Attachment of the 3,4-Dimethoxyphenylsulfonyl Group: This step involves the reaction of the piperazine intermediate with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions to form the sulfonyl piperazine derivative.

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often starting from 2,6-dimethoxypyrimidine.

Coupling Reaction: The final step involves coupling the sulfonyl piperazine derivative with the pyrimidine ring under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or under acidic conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of sulfides.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrimidine can inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival.

Case Study :

A recent investigation into the cytotoxic effects of related compounds on cancer cell lines revealed promising results:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 12.5 |

| MCF-7 (Breast) | 15.0 |

These findings suggest that 4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine could serve as a lead compound for developing new anticancer agents .

Anti-inflammatory Effects

The sulfonamide moiety in the compound may confer anti-inflammatory properties. Compounds with similar structural features have been shown to inhibit pro-inflammatory cytokines and pathways associated with inflammation.

Mechanism of Action :

The proposed mechanism involves the inhibition of enzymes involved in the inflammatory response, leading to reduced levels of inflammatory mediators .

Antimicrobial Properties

Preliminary studies indicate that derivatives of this compound may possess antimicrobial activity against various bacterial strains. The sulfonamide group is known for its efficacy in targeting bacterial enzymes, making this compound a potential candidate for antibiotic development.

Synthesis and Derivatives

The synthesis of this compound can be achieved through a multi-step process involving the reaction of piperazine derivatives with sulfonyl chlorides followed by pyrimidine formation.

Mechanism of Action

The mechanism of action of 4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Key Observations :

Core Heterocycle: The target compound retains a pyrimidine core, unlike the thienopyrimidine in ’s compound, which may alter π-π stacking interactions with biological targets.

Substituent Effects : The 6-methoxy and 2-methyl groups on the pyrimidine ring may reduce steric hindrance compared to the morpholine and benzimidazole groups in analogs, improving metabolic stability .

Pharmacological Activity

- The 3,4-dimethoxyphenyl group may confer antioxidant or anti-inflammatory properties, as seen in related polyphenolic compounds .

- Thienopyrimidine Analog: The compound in (MH+ 494.19) shares a sulfonamide-piperazine motif but incorporates a morpholine ring, which is associated with improved blood-brain barrier penetration in CNS-targeting drugs .

- Pyrimidin-2-amine Derivative : The simpler structure in lacks sulfonyl groups but serves as a foundational scaffold for antimicrobial agents, highlighting the versatility of pyrimidine cores .

Biological Activity

The compound 4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine (hereafter referred to as DMPSP) is a synthetic derivative known for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H22N2O6S

- Molecular Weight : 406.45 g/mol

- CAS Number : [Not provided in the search results]

DMPSP exhibits a multifaceted mechanism of action, primarily targeting various biological pathways:

- Dihydroorotate Dehydrogenase Inhibition : Similar compounds have shown efficacy in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis. This inhibition can lead to reduced proliferation of certain cancer cells and pathogens .

- Antimicrobial Activity : DMPSP and its analogs have demonstrated significant antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

- Antioxidant Properties : The presence of methoxy groups in the structure may contribute to antioxidant activity, which is beneficial in counteracting oxidative stress in cells .

Biological Activity Data

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of DMPSP against several bacterial strains, revealing significant inhibitory effects comparable to established antibiotics. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong potential for clinical applications . -

Cancer Cell Proliferation :

In vitro studies demonstrated that DMPSP inhibited the growth of various cancer cell lines. The mechanism was linked to its ability to disrupt pyrimidine metabolism through DHODH inhibition, leading to apoptosis in cancer cells . -

Oxidative Stress Protection :

Research highlighted DMPSP's role as an antioxidant. In cellular models exposed to oxidative stress, DMPSP treatment resulted in decreased levels of reactive oxygen species (ROS), suggesting its utility in neuroprotective strategies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of piperazine derivatives and subsequent coupling with pyrimidine intermediates. For example, refluxing thiourea with benzylidene acetone in methanol under sodium methoxide catalysis (yield: 82%) is a validated approach . Optimization strategies include adjusting reaction time (8+ hours), solvent polarity, and catalyst concentration. Substituent effects on yield can be systematically tested by varying methoxy and sulfonyl groups, as demonstrated in analogous pyrimidine syntheses .

Q. How is the molecular conformation of this compound experimentally characterized?

- Methodological Answer : X-ray crystallography is the gold standard for conformational analysis. For pyrimidine derivatives, puckering parameters (e.g., Cremer-Pople analysis) reveal ring conformations (e.g., "C(4)E" flap in tetrahydropyrimidine rings) and dihedral angles between aromatic substituents (e.g., 74.95° in related structures) . Hydrogen bonding patterns (N–H⋯O/S) and crystal packing (e.g., undulating sheets) are quantified using graph-set descriptors (e.g., C11(6)R22(8)) and tabulated metrics (Table 1 in ).

Q. What pharmacological activities are associated with pyrimidine derivatives of this structural class?

- Methodological Answer : Pyrimidine cores are pharmacologically versatile, with documented activities including antiviral, anticancer, and anti-inflammatory effects . Specific derivatives act as endothelin receptor antagonists (e.g., ambrisentan) or antimetabolites (e.g., fluorouracil). Biological screening should prioritize assays aligned with these known mechanisms, such as kinase inhibition or nucleic acid interaction studies.

Advanced Research Questions

Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?

- Methodological Answer : SAR studies require systematic variation of functional groups. For example:

- Replace the 3,4-dimethoxyphenyl sulfonyl group with fluorinated or halogenated analogs to assess electronic effects.

- Modify the piperazinyl linkage to evaluate steric impacts (e.g., ethyl vs. methyl substituents) .

- Use QSAR models to correlate substituent properties (e.g., lipophilicity from trifluoromethyl groups ) with activity data.

Q. How should discrepancies in biological assay data (e.g., conflicting IC₅₀ values) be addressed?

- Methodological Answer : Apply rigorous experimental controls, such as randomized block designs with split-split plots to account for variables like rootstock effects or harvest timing . Validate assay reproducibility via inter-laboratory studies and orthogonal methods (e.g., SPR vs. ELISA for binding affinity). Contradictions may arise from solvent polarity differences or metabolic instability—address these via stability assays under physiological conditions.

Q. What analytical techniques confirm critical interactions (e.g., sulfonyl-piperazinyl dynamics) in solution or solid state?

- Methodological Answer :

- Solid State : X-ray crystallography identifies sulfonyl-oxygen hydrogen bonds (2.8–3.0 Å) and π-π stacking (intercentroid distance: 4.99 Å) .

- Solution State : NMR (¹H/¹³C) detects conformational flexibility, while IR spectroscopy verifies sulfonyl S=O stretching (1150–1300 cm⁻¹).

Q. What computational strategies predict target binding modes or metabolic pathways?

- Methodological Answer :

- Docking Studies : Use crystal structure coordinates (e.g., PDB entries from ) for molecular docking with targets like kinases or GPCRs.

- MD Simulations : Analyze sulfonyl group solvation dynamics and piperazinyl ring flexibility over 100-ns trajectories.

- ADMET Prediction : Tools like SwissADME assess metabolic sites (e.g., demethylation of methoxy groups) and cytochrome P450 interactions.

Q. What safety protocols are recommended for handling sulfonamide-pyrimidine hybrids?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.